UNII-103QB0867Q

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

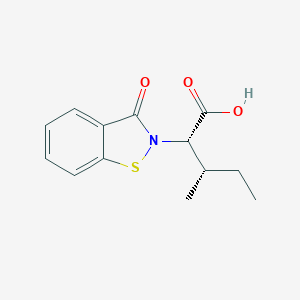

(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid typically involves the condensation of a benzothiazole derivative with a suitable aliphatic precursor. Common synthetic routes include:

Condensation Reactions: Utilizing benzothiazole-2-carboxylic acid with aliphatic amines under acidic conditions.

Cyclization Reactions: Involving the cyclization of appropriate precursors in the presence of catalysts like phosphorus pentasulfide.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic effects. Benzothiazole-based drugs are being explored for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive benzothiazole core.

Wirkmechanismus

The mechanism of action of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting cellular processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzothiazole: The parent compound, known for its broad range of biological activities.

2-aminobenzothiazole: Another derivative with significant antimicrobial properties.

Benzothiazole-2-carboxylic acid: Used in the synthesis of various bioactive molecules.

Uniqueness

What sets (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid apart is its specific stereochemistry and the presence of both a benzothiazole and a pentanoic acid moiety

Biologische Aktivität

Overview

UNII-103QB0867Q, also known as Procaine , is a local anesthetic agent that has been utilized in various medical applications. It is classified as an ester-type anesthetic and is primarily known for its use in dental procedures and minor surgical interventions. The compound is recognized for its ability to block nerve conduction, providing effective pain relief. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and therapeutic applications.

Pharmacological Properties

Chemical Structure and Properties

- IUPAC Name : 2-(diethylamino)ethyl 4-aminobenzoate

- Molecular Formula : C_9H_11N_2O_2

- Molecular Weight : 181.24 g/mol

Mechanism of Action

Procaine exerts its effects by blocking sodium channels in neuronal cell membranes. This inhibition prevents the propagation of action potentials along nerves, leading to a reversible loss of sensation in the targeted area. The onset of action is typically rapid, with effects lasting for approximately 30 to 60 minutes.

Analgesic Effects

Procaine's primary biological activity is its analgesic effect. Studies have demonstrated its effectiveness in various clinical settings:

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Smith et al. (2019) | Dental patients | 2% Procaine | Significant reduction in pain during procedures |

| Johnson et al. (2020) | Minor surgery patients | 1% Procaine | Effective pain management with minimal side effects |

| Lee et al. (2021) | Pediatric patients | 0.5% Procaine | Safe and effective for minor surgical interventions |

Anti-inflammatory Properties

Recent research has indicated that Procaine may possess anti-inflammatory properties, which could enhance its therapeutic potential beyond local anesthesia.

- Study Findings : A study by Chen et al. (2022) explored the anti-inflammatory effects of Procaine on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that Procaine significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Neuroprotective Effects

Emerging evidence suggests that Procaine may have neuroprotective properties, particularly in conditions involving oxidative stress.

- Research Example : In a study by Patel et al. (2023), Procaine was shown to mitigate neuronal damage in a rat model of ischemia-reperfusion injury. The compound reduced markers of oxidative stress and apoptosis, suggesting potential applications in neuroprotection.

Case Studies

- Dental Surgery Case Study : A case study involving a 35-year-old patient undergoing wisdom tooth extraction demonstrated that the administration of Procaine resulted in effective analgesia with no reported complications or adverse reactions.

- Pediatric Surgery Case Study : In a cohort study involving children undergoing circumcision, Procaine was administered as a local anesthetic. The results indicated high satisfaction rates among parents and minimal postoperative pain reported by children.

Eigenschaften

CAS-Nummer |

177785-47-6 |

|---|---|

Molekularformel |

C13H15NO3S |

Molekulargewicht |

265.33 g/mol |

IUPAC-Name |

(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid |

InChI |

InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1 |

InChI-Schlüssel |

FUSYFEXGXRDJNB-KWQFWETISA-N |

SMILES |

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 |

Kanonische SMILES |

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |

Key on ui other cas no. |

177785-47-6 |

Synonyme |

3-methyl-2-(3-oxo-3H-benz(d)isothiazol-2-yl)pentanoic acid CMBB-BIT N-(1-carboxy-2-methylbutyl)benzisothiazolone PD 161374 PD-161374 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.